molecular formula C8H18ClNO B2422680 4-Methoxy-2,2-dimethylpiperidine;hydrochloride CAS No. 2361643-57-2

4-Methoxy-2,2-dimethylpiperidine;hydrochloride

Cat. No.: B2422680
CAS No.: 2361643-57-2
M. Wt: 179.69
InChI Key: URPQABGWZVEGKL-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethylpiperidine hydrochloride is a synthetic organic compound with the CAS Number: 2361643-57-2 . It has a molecular weight of 179.69 and is used in various applications in scientific experiments.


Molecular Structure Analysis

The IUPAC name for this compound is 4-methoxy-2,2-dimethylpiperidine hydrochloride . The InChI code is 1S/C8H17NO.ClH/c1-8(2)6-7(10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Stereochemistry Studies :

    • The synthesis of related compounds like diastereoisomeric 1,3-dimethylpiperidin-4-ols and derivatives has been extensively studied. These compounds are used for understanding stereochemistry, which is crucial in the development of pharmaceuticals and other chemical products (Casy & Jeffery, 1972).
  • Synthesis of Complex Chemical Structures :

    • 4-Methoxy-2,2-dimethylpiperidine hydrochloride plays a role in the synthesis of complex chemical structures, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride. These syntheses are important in the development of new materials and drugs (Dai Gui, 2004).
  • Metabolic Studies :

    • It is used in metabolic studies, like the in vivo metabolism of certain compounds in rats. Understanding these metabolic pathways is essential for drug development and toxicology (Kanamori et al., 2002).
  • Chemical Characterization and Antimicrobial Activity :

    • Studies include the chemical characterization of compounds like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid and their antimicrobial activities. This is critical for discovering new antimicrobial agents (Aravind et al., 2014).
  • Ganglionic Blocking Properties :

    • Research has been conducted on the ganglionic blocking action of some methylpiperidines, which has implications in understanding the mechanisms of action of certain drugs (Vidal-Beretervide et al., 1966).
  • Pharmaceutical Research :

    • The compound is also used in the synthesis of central analgesics of the 4-arylpiperidine class, contributing to the development of new analgesic drugs (Casy et al., 1989).
  • Polymer Chemistry :

    • In polymer chemistry, 4-methoxypyridine, a related compound, has been identified as a catalyst for ring-opening polymerization, demonstrating the compound's versatility in material science (Pounder et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

4-methoxy-2,2-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)6-7(10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQABGWZVEGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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